

4-Iodothiophene-2-carbaldehyde molecular weight

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Compound of Interest

Compound Name: 4-Iodothiophene-2-carbaldehyde

Cat. No.: B095859

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An In-Depth Technical Guide to **4-Iodothiophene-2-carbaldehyde**: Properties, Synthesis, and Applications

Executive Summary

4-Iodothiophene-2-carbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. Its structure, which incorporates a thiophene ring substituted with both a reactive iodine atom and a versatile aldehyde group, establishes it as a valuable bifunctional building block. The thiophene core is a recognized "privileged pharmacophore" in drug discovery, and its derivatives are integral to the development of organic electronics.^[1] This guide provides a comprehensive technical overview of the physicochemical properties, synthetic utility, key applications, and handling protocols for **4-Iodothiophene-2-carbaldehyde**, intended for professionals in research and development.

Physicochemical and Structural Properties

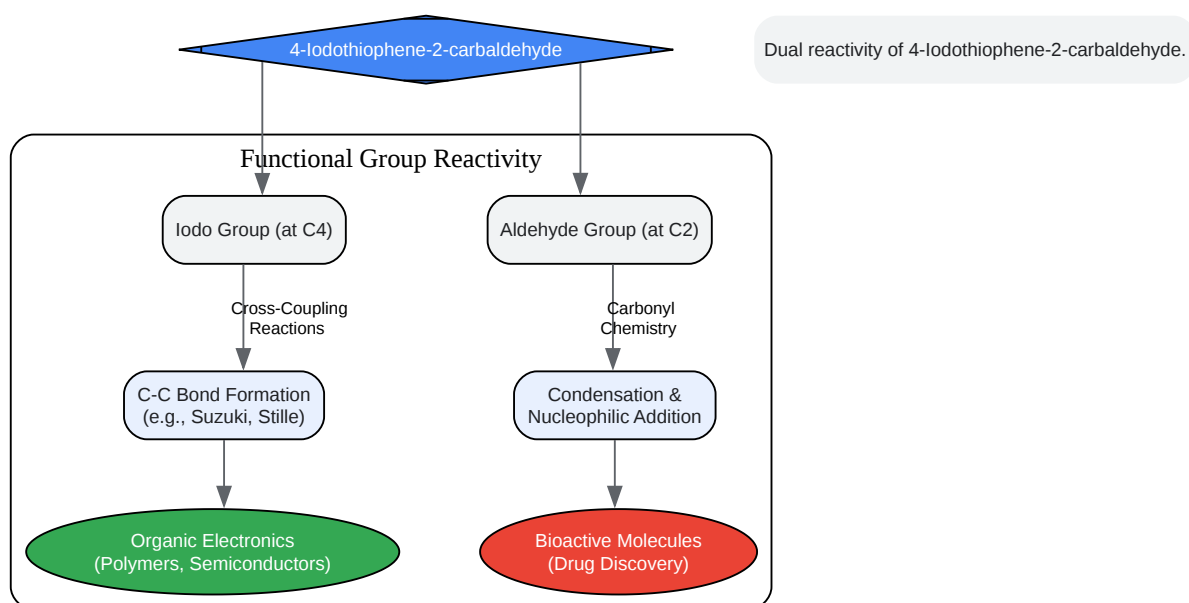
The fundamental properties of **4-Iodothiophene-2-carbaldehyde** are summarized below. The molecular weight is identical to its isomers, 3-iodothiophene-2-carbaldehyde and 5-iodothiophene-2-carbaldehyde, due to their shared molecular formula.^[2]

Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ IOS	[2]
Molecular Weight	238.05 g/mol	[2]
CAS Number	18812-38-9	[3]
Appearance	Typically a solid (powder)	
Storage Conditions	2-8°C, under inert atmosphere, protected from light	[3][4]

The Thiophene Scaffold: A Nexus of Reactivity

The thiophene ring system is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[1] This is due to its unique electronic properties and its ability to act as a bioisostere for other aromatic rings, influencing the compound's solubility, metabolism, and receptor-binding interactions.[1] In **4-Iodothiophene-2-carbaldehyde**, the thiophene core is augmented by two distinct functional groups that can be addressed with high selectivity.

- **The Iodo Group (C4-Position):** The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions. This site is predominantly used for building carbon-carbon bonds through reactions like Suzuki-Miyaura and Stille couplings, enabling the synthesis of complex arylthiophene structures.[3] These structures are critical for tuning the electronic properties of materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]
- **The Carbaldehyde Group (C2-Position):** The aldehyde (formyl) group provides a reactive site for a different set of transformations, primarily nucleophilic addition and condensation reactions.[3] This functionality is invaluable in medicinal chemistry for constructing larger, more complex bioactive molecules or for linking the thiophene scaffold to other pharmacophores.[3][5]



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Figure 1: Diagram illustrating the distinct reactive pathways enabled by the iodo and aldehyde functional groups.

Spectroscopic Profile

Characterization of **4-iodothiophene-2-carbaldehyde** relies on standard spectroscopic techniques. While a complete dataset is proprietary to manufacturers, a predictive profile can be assembled based on data from its isomers and closely related analogues.

Technique	Feature	Expected Chemical Shift / Frequency	Rationale
¹ H-NMR	Aldehyde Proton (-CHO)	δ 9.8 - 10.0 ppm (singlet)	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the aromatic ring current. Data from related 4-arylthiophene-2-carbaldehydes show this peak at δ ~9.95 ppm.[6]
Thiophene Protons (H3, H5)	δ 7.5 - 8.5 ppm (doublets)	Aromatic protons on the thiophene ring. Their exact shifts and coupling constants depend on the electronic environment. In a 4-phenyl analogue, these appear as singlets at δ 7.8 and 8.1 ppm.[6]	
FT-IR	Carbonyl Stretch (C=O)	1660 - 1685 cm ⁻¹	This is a strong, characteristic absorption for an aromatic aldehyde. The parent thiophene-2-carbaldehyde shows this peak at ~1683 cm ⁻¹ . [7]
Aromatic C-H Stretch	~3100 cm ⁻¹	Typical for C-H bonds on an aromatic ring.	

Core Applications & Experimental Protocols

The dual-reactivity profile makes **4-Iodothiophene-2-carbaldehyde** a strategic starting material for multi-step syntheses in both materials and life sciences.

Application in Organic Electronics

This molecule serves as a key monomer precursor for the synthesis of π -conjugated polymers. [3] The ability to controllably form C-C bonds at the 4-position allows for the creation of well-defined polymer backbones with tunable electronic and optical properties, essential for fabricating organic semiconductors.[3]

Application in Medicinal Chemistry

Derivatives of arylthiophene-2-carbaldehyde have demonstrated significant biological potential, including excellent antibacterial activity against Gram-negative bacteria like *Pseudomonas aeruginosa*, as well as anti-urease and antioxidant capabilities.[3][6] The scaffold is used to synthesize novel compounds that are then screened for therapeutic activity.[6]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to synthesize a 4-arylthiophene-2-carbaldehyde derivative, a common step in drug and materials discovery. The methodology is adapted from established procedures for related bromo- and aryl-thiophene carbaldehydes.[6]

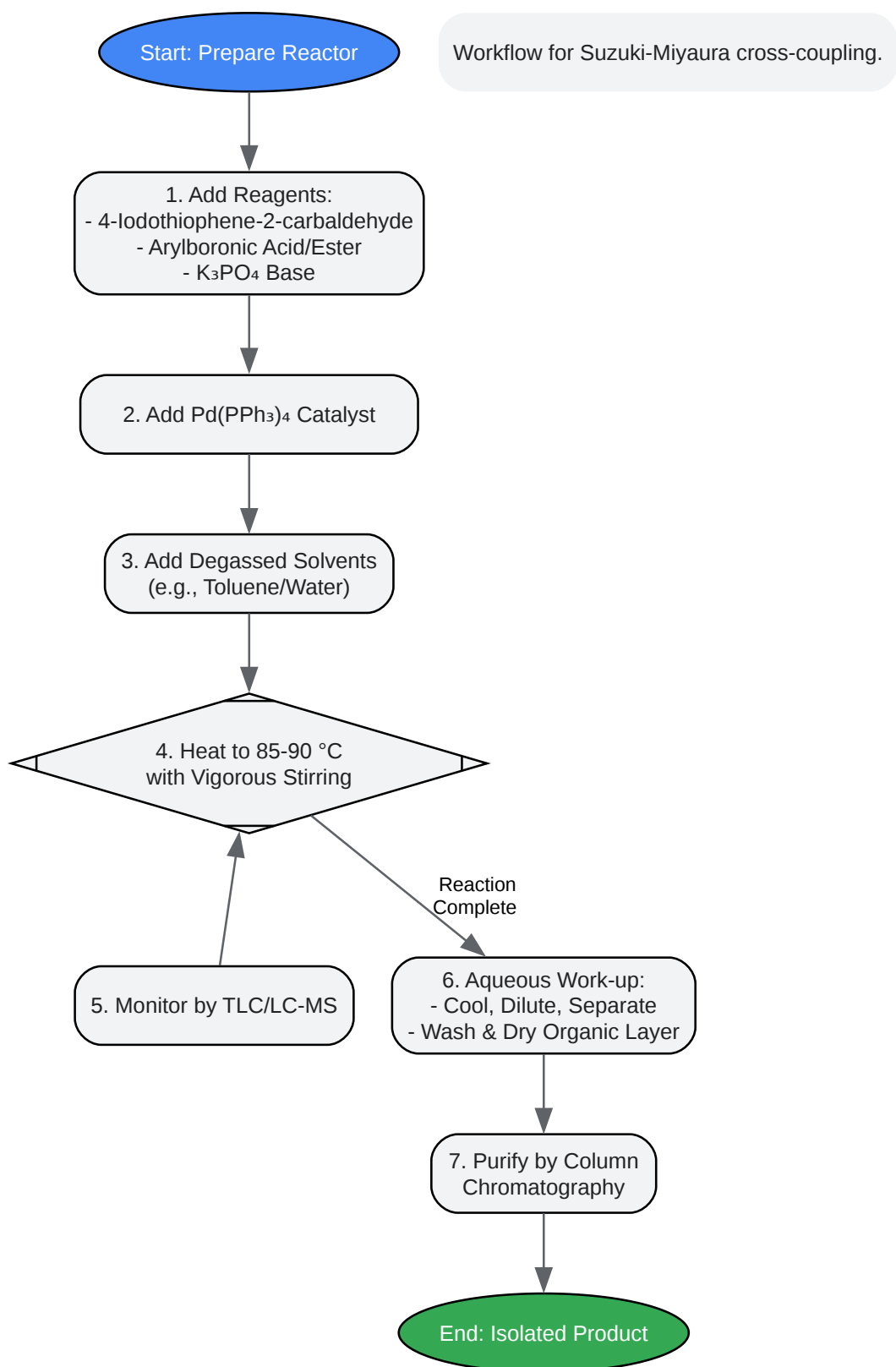
Causality Behind Component Selection:

- **Catalyst:** Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, well-established catalyst for Suzuki couplings, effective for coupling aryl halides with boronic acids/esters.[6]
- **Base:** Potassium phosphate (K₃PO₄) is used as the base. It is sufficiently strong to facilitate the transmetalation step of the catalytic cycle and is known to give good yields in these types of reactions.[6]
- **Solvent System:** A biphasic system like toluene/water is often used. The organic phase solubilizes the starting material and catalyst, while the aqueous phase dissolves the

inorganic base, facilitating the reaction at the interface.[6]

Step-by-Step Methodology:

- **Reactor Setup:** To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **4-Iodothiophene-2-carbaldehyde** (1.0 eq), the desired arylboronic acid or pinacol ester (1.1 eq), and potassium phosphate (K_3PO_4 , 3.0 eq).
- **Catalyst Addition:** Add the palladium catalyst, $Pd(PPh_3)_4$ (0.05 eq, 5 mol%).
- **Solvent Addition:** Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via cannula.
- **Reaction:** Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Work-up:** Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 4-arylthiophene-2-carbaldehyde.



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Figure 2: A typical experimental workflow for the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki coupling.

Safety, Handling, and Storage

Proper handling of **4-Iodothiophene-2-carbaldehyde** is essential for laboratory safety and maintaining the integrity of the compound.

- **Storage:** The compound requires cold-chain transportation and must be stored in a dark, dry place under an inert atmosphere at 2-8°C to ensure stability.[3][4]
- **Personal Protective Equipment (PPE):** Always use standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]
- **Handling:** Avoid inhalation of dust and contact with skin and eyes.[8][10] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[11]

GHS Hazard Information (based on isomeric data):

Hazard Class	Hazard Statement	Source
Acute Toxicity, Oral	H302: Harmful if swallowed	
Skin Irritation	H315: Causes skin irritation	
Eye Irritation	H319: Causes serious eye irritation	
Specific target organ toxicity	H335: May cause respiratory irritation	

Conclusion

4-Iodothiophene-2-carbaldehyde is a quintessential example of a modern heterocyclic building block. Its value is derived not just from the privileged thiophene core but from the strategic placement of two orthogonal functional groups. This bifunctionality provides chemists with a reliable and versatile platform for synthesizing complex molecular architectures, driving innovation in the development of advanced organic materials and novel therapeutic agents.

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